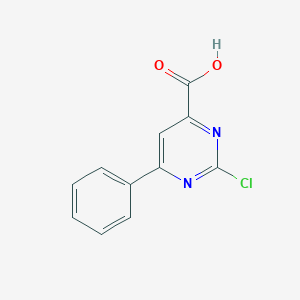

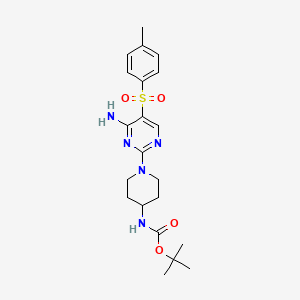

2-Chloro-6-phenylpyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chloro-phenylpyrimidine derivatives, including those similar to 2-Chloro-6-phenylpyrimidine-4-carboxylic acid, typically involves reactions of heterocyclic halogeno compounds with nucleophiles. For instance, Meeteren and Plas (2010) discuss a tracer study on the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, showcasing a reaction mechanism that could be relevant for synthesizing related compounds (Meeteren & Plas, 2010).

Molecular Structure Analysis

Studies on the molecular structure of related compounds provide insights into the potential structural characteristics of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid. Khalib et al. (2015) presented a structural determination of a supramolecular cocrystal involving a chloro-methylpyrimidine derivative, which can offer clues on the molecular interactions and structure of similar compounds (Khalib et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of chloro-phenylpyrimidine derivatives can be complex. Vasin et al. (2013) explored the synthesis and chemical transformations of closely related benzotriazole-carboxylic acid derivatives, highlighting the potential reactivity and chemical behavior of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid derivatives (Vasin et al., 2013).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their application potential. While specific data on 2-Chloro-6-phenylpyrimidine-4-carboxylic acid is scarce, research on similar compounds, like the study by Khalib et al. (2012) on 4-chloro-6-methoxypyrimidin-2-amine and succinic acid, can provide valuable insights into the physical characteristics of related pyrimidine derivatives (Khalib et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming cocrystals or salts, are crucial for the application and study of pyrimidine derivatives. Research on similar compounds, such as the work by Smith et al. (2009) on proton-transfer compounds with pyrimidine, provides a foundation for understanding the chemical behavior of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid (Smith et al., 2009).

科学的研究の応用

Antimicrobial Potential

- A study explored the synthesis of derivatives from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate with potential antimicrobial properties against pathogenic micro-organisms (El-kerdawy et al., 1990).

Luminescent Properties

- Research into luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks utilized 2-phenylpyrimidine-4-carboxylic acid. These compounds displayed red or green emission, relevant for photoluminescence applications (Jia et al., 2014).

Synthesis of Novel Compounds

- Various novel compounds, such as 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, were synthesized using related pyrimidine carboxylates, showcasing the versatility in synthesizing diverse compounds (Shastri & Post, 2019).

Molecular Structure Analysis

- Structural studies on bioactive compounds, including derivatives of 2-phenylpyrimidine, were conducted to understand the molecular structure and its implications for immunomodulatory agents (Stevens et al., 1995).

Nonlinear Optical Properties

- A comparison between DFT/TDDFT and experimental study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed significant nonlinear optical (NLO) properties. These findings are crucial for optoelectronic applications (Hussain et al., 2020).

Anti-inflammatory and Antiallergic Activity

- The synthesis of 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and derivatives showed significant oral and intravenous antiallergic activities (Juby et al., 1979).

Synthesis of Luminescent Compounds

- Synthesis and study of 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate demonstrated applications in luminescence and cytotoxicity studies (Stolarczyk et al., 2018).

作用機序

Target of Action

Pyrimidine derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

The mode of action of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with pyrimidine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid . For instance, factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity.

特性

IUPAC Name |

2-chloro-6-phenylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-13-8(6-9(14-11)10(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZBALBMKGGTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-phenylpyrimidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)

![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)